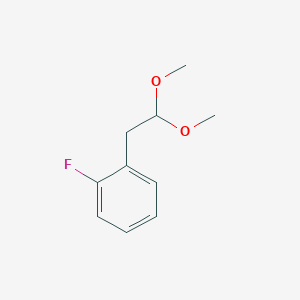
1-(2,2-Dimethoxyethyl)-2-fluorobenzene
Descripción general
Descripción
1-(2,2-Dimethoxyethyl)-2-fluorobenzene is a useful research compound. Its molecular formula is C10H13FO2 and its molecular weight is 184.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,2-Dimethoxyethyl)-2-fluorobenzene is a compound of interest in biological research, particularly due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H15F1O2
- Molecular Weight : 200.24 g/mol
The presence of the fluorine atom and methoxy groups significantly influences its biological interactions and stability.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Neuropharmacological Effects : Similar to other fluorinated aromatic compounds, it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders or neurodegenerative diseases.
The proposed mechanism of action for this compound involves:
- Receptor Binding : It is believed to bind to specific receptors in the central nervous system (CNS), modulating neurotransmitter release and uptake.
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, thus enhancing the availability of neurotransmitters like dopamine and norepinephrine.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with similar compounds is useful. The following table summarizes key findings from various studies:
| Compound Name | Antimicrobial Activity | Neuropharmacological Effects | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential stimulant | Receptor binding & enzyme inhibition |
| 1-Fluoro-4-methoxybenzene | Low | Minimal | Unknown |
| 4-Fluorophenol | High | Moderate | Enzyme inhibition |
Case Study 1: Antimicrobial Evaluation
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial potential.
Case Study 2: Neuropharmacological Assessment
In a rodent model assessing the neuropharmacological effects of the compound, it was found that administration led to increased locomotor activity. The study reported a dose-dependent response with significant changes observed at doses ranging from 5 to 20 mg/kg. Behavioral assessments indicated improvements in attention-related tasks compared to control groups.
Propiedades
IUPAC Name |
1-(2,2-dimethoxyethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-12-10(13-2)7-8-5-3-4-6-9(8)11/h3-6,10H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAFAIKWRXPLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















